molecular formula C18H14ClN3O2 B12928337 N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide CAS No. 642085-34-5

N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide

Cat. No.: B12928337
CAS No.: 642085-34-5
M. Wt: 339.8 g/mol
InChI Key: AJPSKDQDRKWDRD-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core with a pyrazin-2-yloxy substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(chloromethyl)phenylamine with pyrazin-2-ol in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazin-2-yloxy substituted molecules. Examples include:

  • N-(4-Chloro-3-(methoxyphenyl)benzamide
  • N-(4-Chloro-3-(pyridin-2-yloxy)methyl)phenyl)benzamide

Uniqueness

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

642085-34-5

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

N-[4-chloro-3-(pyrazin-2-yloxymethyl)phenyl]benzamide

InChI

InChI=1S/C18H14ClN3O2/c19-16-7-6-15(22-18(23)13-4-2-1-3-5-13)10-14(16)12-24-17-11-20-8-9-21-17/h1-11H,12H2,(H,22,23)

InChI Key

AJPSKDQDRKWDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=NC=CN=C3

Origin of Product

United States

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